4-methyl-3-[(6-methylquinazolin-4-yl)amino]benzoic Acid Hydrochloride
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Overview
Description
4-methyl-3-[(6-methylquinazolin-4-yl)amino]benzoic Acid Hydrochloride is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse range of biological properties, including analgesic, anti-inflammatory, and anticancer activities . The structure of this compound includes a quinazoline ring system, which is a significant feature contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(6-methylquinazolin-4-yl)amino]benzoic Acid Hydrochloride typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process can be summarized as follows :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: Treatment of benzoxazinones with ammonia solution yields quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(6-methylquinazolin-4-yl)amino]benzoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
4-methyl-3-[(6-methylquinazolin-4-yl)amino]benzoic Acid Hydrochloride has several scientific research applications :
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(6-methylquinazolin-4-yl)amino]benzoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways . The quinazoline ring system is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-substituted-4(3H)-quinazolinones
- 3-substituted-4(3H)-quinazolinones
- 2,3-disubstituted-4(3H)-quinazolinones
Uniqueness
4-methyl-3-[(6-methylquinazolin-4-yl)amino]benzoic Acid Hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological properties. Compared to other quinazolinone derivatives, it may exhibit enhanced activity or selectivity towards certain biological targets .
Properties
IUPAC Name |
4-methyl-3-[(6-methylquinazolin-4-yl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.ClH/c1-10-3-6-14-13(7-10)16(19-9-18-14)20-15-8-12(17(21)22)5-4-11(15)2;/h3-9H,1-2H3,(H,21,22)(H,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFXTASHMKLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC3=C(C=CC(=C3)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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